molecular formula C13H12ClNO4S B11942709 4-[(3-Chloro-1,1-dioxido-1-benzothien-2-yl)carbonyl]morpholine

4-[(3-Chloro-1,1-dioxido-1-benzothien-2-yl)carbonyl]morpholine

Katalognummer: B11942709
Molekulargewicht: 313.76 g/mol
InChI-Schlüssel: UFNFUYKLHLUWJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Chloro-1,1-dioxido-1-benzothien-2-yl)carbonyl]morpholine typically involves the reaction of 3-chloro-1,1-dioxido-1-benzothiophene-2-carbonyl chloride with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

3-chloro-1,1-dioxido-1-benzothiophene-2-carbonyl chloride+morpholineThis compound\text{3-chloro-1,1-dioxido-1-benzothiophene-2-carbonyl chloride} + \text{morpholine} \rightarrow \text{this compound} 3-chloro-1,1-dioxido-1-benzothiophene-2-carbonyl chloride+morpholine→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(3-Chloro-1,1-dioxido-1-benzothien-2-yl)carbonyl]morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfide derivatives.

    Substitution: The chlorine atom in the benzothiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Wissenschaftliche Forschungsanwendungen

4-[(3-Chloro-1,1-dioxido-1-benzothien-2-yl)carbonyl]morpholine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-[(3-Chloro-1,1-dioxido-1-benzothien-2-yl)carbonyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[(3-Methoxy-1,1-dioxido-1-benzothien-2-yl)carbonyl]morpholine
  • 4-[(3-Chloro-1,1-dioxido-1-benzothien-2-yl)methyl]morpholine hydrochloride

Uniqueness

4-[(3-Chloro-1,1-dioxido-1-benzothien-2-yl)carbonyl]morpholine is unique due to its specific structural features, such as the presence of a morpholine ring and a chlorinated benzothiophene moiety

Eigenschaften

Molekularformel

C13H12ClNO4S

Molekulargewicht

313.76 g/mol

IUPAC-Name

(3-chloro-1,1-dioxo-1-benzothiophen-2-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C13H12ClNO4S/c14-11-9-3-1-2-4-10(9)20(17,18)12(11)13(16)15-5-7-19-8-6-15/h1-4H,5-8H2

InChI-Schlüssel

UFNFUYKLHLUWJD-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C(=O)C2=C(C3=CC=CC=C3S2(=O)=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.